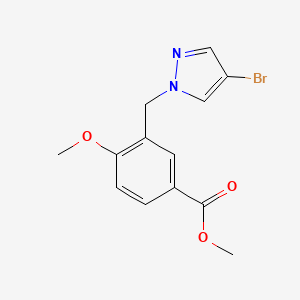

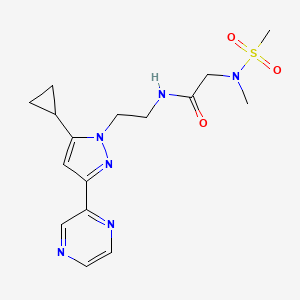

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

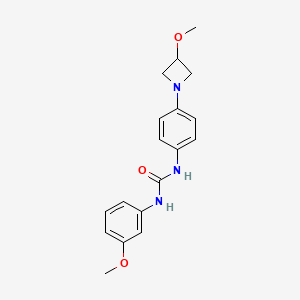

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, a benzofuran ring, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. For example, 1-methyl-1H-pyrazol-4-yl is a pyrazole ring with a methyl group attached , and 2-(1-methyl-1H-pyrazol-4-yl)pyridine is a pyridine ring with a 1-methyl-1H-pyrazol-4-yl group attached .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 1-methyl-1H-pyrazol-4-yl has a molecular weight of 82.1038 , and 4-(1-methyl-1H-pyrazol-4-yl)pyridine has a molecular weight of 159.188 Da .Applications De Recherche Scientifique

Anticancer and Radiosensitizing Properties

Compounds similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide have been synthesized and evaluated for their potential in cancer treatment. Sulfonamide derivatives have shown significant in-vitro anticancer activity against human tumor liver cell lines, demonstrating higher activity than the chemotherapy drug doxorubicin in some cases. Additionally, certain compounds have been evaluated for their ability to enhance the cell-killing effect of γ-radiation, indicating potential use as radiosensitizers (Ghorab et al., 2015).

Antibacterial Applications

Several newly synthesized compounds, including those with sulfonamido moieties, have shown high antibacterial activities. This includes effectiveness against a variety of bacterial strains, suggesting potential applications in developing new antibacterial agents (Azab et al., 2013).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds have been explored extensively. For example, the use of a new ionic liquid sulfonic acid functionalized pyridinium chloride for the synthesis of tetrahydrobenzo[b]pyran derivatives demonstrates the versatility of sulfonamide-based compounds in chemical synthesis (Zolfigol et al., 2015). Moreover, the synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives indicate the potential for creating varied compounds with significant biological activity (Poręba et al., 2015).

Potential in Medicinal Chemistry

The development of a parallel medicinal chemistry protocol for the synthesis of pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides, including pyrimidines and pyridines, highlights the importance of sulfonamide compounds in medicinal chemistry. This demonstrates their potential for rapid access to a variety of biologically active molecules (Tucker et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-22-12-15(10-20-22)18-14(3-2-7-19-18)11-21-26(23,24)16-4-5-17-13(9-16)6-8-25-17/h2-5,7,9-10,12,21H,6,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHHYSNYXVVHNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-methyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2657054.png)

![3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2657056.png)

![[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2657063.png)

![4-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2657064.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2657066.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2657069.png)